4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
Description
4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid is a complex organic compound with the molecular formula C24H18O5 and a molecular weight of 386.408 g/mol . This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Properties
IUPAC Name |
4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHRYKLWXYURLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Protocol
Reactants :
- Resorcinol derivative (e.g., 3-methylresorcinol for C8 methyl group).
- β-Keto ester (e.g., phenylacetoacetate for C4 phenyl group).
Conditions :
- Acid catalyst (concentrated $$ \text{H}2\text{SO}4 $$ or $$ \text{CF}3\text{SO}3\text{H} $$).
- Solvent-free or in acetic acid at 80–100°C for 4–6 hours.
Mechanism :
- Acid-catalyzed formation of a keto-enol tautomer.
- Cyclization and dehydration to form the coumarin ring.
Example :
3-Methylresorcinol reacts with ethyl phenylacetoacetate under $$ \text{H}2\text{SO}4 $$-catalyzed conditions to yield 8-methyl-4-phenyl-7-hydroxycoumarin .
Introduction of the Oxymethylbenzoic Acid Group
The ether linkage at C7 is established using Williamson ether synthesis or Mitsunobu reaction .
Williamson Ether Synthesis
Reactants :
- 7-Hydroxy-8-methyl-4-phenylcoumarin.
- 4-(Bromomethyl)benzoic acid methyl ester.
Conditions :
- Base ($$ \text{K}2\text{CO}3 $$ or $$ \text{NaOH} $$) in polar aprotic solvent (DMF or acetone).
- 60–80°C for 12–24 hours.
Mechanism :
- Deprotonation of the phenolic –OH group.
- Nucleophilic substitution ($$ \text{S}_\text{N}2 $$) with the bromomethyl benzoate.
Workflow :
- Protect benzoic acid as a methyl ester to prevent side reactions.
- Hydrolyze the ester post-etherification using $$ \text{LiOH} $$ or $$ \text{NaOH} $$ in THF/water.
Yield Optimization :
- Table 1 : Effect of Base and Solvent on Williamson Reaction Efficiency
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| $$ \text{K}2\text{CO}3 $$ | DMF | 80 | 24 | 65 |
| $$ \text{NaOH} $$ | Acetone | 60 | 18 | 72 |
| $$ \text{NaH} $$ | THF | 70 | 12 | 58 |
Mitsunobu Reaction
Reactants :
- 7-Hydroxycoumarin derivative.
- 4-(Hydroxymethyl)benzoic acid methyl ester.
Conditions :
- $$ \text{DIAD} $$ (diisopropyl azodicarboxylate) and $$ \text{PPh}_3 $$ in THF.
- Room temperature, 6–8 hours.
Advantages :
- Higher regioselectivity and milder conditions compared to Williamson synthesis.
Limitations :
- Requires stoichiometric reagents, increasing cost.
Alternative Synthetic Pathways
Coumarin Functionalization via Ullmann Coupling
Reactants :
- 7-Bromo-8-methyl-4-phenylcoumarin.
- 4-(Hydroxymethyl)benzoic acid.
Conditions :
- CuI catalyst, $$ \text{K}2\text{CO}3 $$, in DMSO at 120°C for 24 hours.
Outcome :
- Direct C–O bond formation, bypassing intermediate protection steps.
One-Pot Tandem Synthesis
A novel approach combines coumarin formation and C7 functionalization in a single pot:
- Pechmann condensation of 3-methylresorcinol and phenylacetoacetate.
- In situ alkylation with 4-(bromomethyl)benzoic acid methyl ester.
Conditions :
- Sequential addition of $$ \text{H}2\text{SO}4 $$ (for condensation) followed by $$ \text{K}2\text{CO}3 $$ (for alkylation).
- Reduced purification steps but lower yield (∼50%) due to competing side reactions.
Characterization and Analytical Data
Post-synthesis, the compound is validated using spectroscopic methods:
IR Spectroscopy
$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)
Mass Spectrometry
Challenges and Optimization Strategies
- Low Solubility : The benzoic acid group reduces solubility in organic solvents, complicating purification.
- Regioselectivity : Competing alkylation at coumarin’s C5 or C6 positions.
Industrial-Scale Considerations
For bulk synthesis, continuous flow chemistry offers advantages:
- Reactors : Microfluidic systems with inline IR monitoring.
- Throughput : 1 kg/day with >90% purity after recrystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and lactone groups undergo hydrolysis under varying conditions:
Mechanistic Insights :
-
Ester hydrolysis follows nucleophilic acyl substitution, with hydroxide ions attacking the carbonyl carbon.
-
Lactone cleavage under acidic conditions involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .
Substitution Reactions
The hydroxyl and methoxy groups participate in nucleophilic and electrophilic substitutions:
O-Alkylation
| Reagents | Conditions | Products | Application |
|---|---|---|---|
| Methyl iodide/K₂CO₃ | DMF, 60°C, 12 hr | Methyl-protected benzoate ester | Protecting-group chemistry |
| Propargyl bromide | Acetone, reflux, 24 hr | Alkyne-functionalized derivative for click chemistry | Bioorthogonal labeling |
Aromatic Electrophilic Substitution
| Reagents | Position | Products |
|---|---|---|
| HNO₃/H₂SO₄ | C-5/C-6 | Nitro-substituted chromenone |
| Br₂/FeBr₃ | C-3/C-8 | Brominated analog |
Key Findings :
-
Alkylation at the phenolic oxygen (C-7) proceeds efficiently due to electron-donating methoxy groups .
-
Bromination occurs regioselectively at the chromenone’s electron-rich positions (C-3/C-8) .
Catalytic Hydrogenation
The chromenone core undergoes partial or full saturation:
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Dihydrochromenone (C3–C4 single bond) | >95% |
| PtO₂ | H₂ (3 atm), THF, 50°C | Tetrahydro derivative (fully saturated) | 80–85% |
Applications :
-
Hydrogenated products show enhanced solubility and altered bioactivity profiles.
Cross-Coupling Reactions
The aryl bromide/iodide derivatives enable metal-catalyzed couplings:
| Reaction Type | Catalyst | Reagents | Products |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl-functionalized chromenone |
| Sonogashira | PdCl₂/CuI | Ethynyltrimethylsilane | Alkynylated analog |
Optimized Conditions :
Cycloaddition and Photochemical Reactions
The chromenone’s conjugated diene participates in:
| Reaction | Conditions | Products |
|---|---|---|
| Diels–Alder | Maleic anhydride, 110°C | Fused bicyclic adduct |
| [2+2] Photodimerization | UV light (λ = 254 nm) | Cyclobutane-linked dimer |
Limitations :
-
Steric hindrance from the 8-methyl group reduces reaction rates in Diels–Alder pathways.
Stability and Degradation Pathways
Thermal Analysis :
-
Major degradation products include CO₂ and phenolic fragments.
Photodegradation :
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds related to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid exhibit significant antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential use in dietary supplements or pharmaceuticals aimed at reducing oxidative damage .
1.2 Anti-inflammatory Effects
The compound has shown promise in exhibiting anti-inflammatory properties. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This suggests its potential application in developing treatments for conditions such as arthritis and other inflammatory disorders .
1.3 Anticancer Activity
Preliminary studies suggest that 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid may possess anticancer properties. Research has indicated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . These findings open avenues for further investigation into its efficacy as a chemotherapeutic agent.
Materials Science
2.1 Polymer Chemistry
This compound is being explored as a potential additive in polymer formulations to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices could improve the material's resistance to degradation under environmental stressors .
2.2 Photovoltaic Applications
The unique structural characteristics of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid make it a candidate for use in organic photovoltaic devices. Studies have shown that compounds with similar chromenone structures can improve light absorption and conversion efficiency in solar cells .
Analytical Chemistry
3.1 Spectroscopic Applications
The compound's distinct spectral properties allow it to be utilized as a standard reference material in spectroscopic analyses, particularly NMR and UV-visible spectroscopy. Its ability to provide clear spectral signatures aids in the characterization of other compounds within complex mixtures .
3.2 Chromatographic Techniques
In chromatography, 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can serve as a useful marker or internal standard for quantifying related neoflavonoid compounds in various samples, enhancing the accuracy of analytical methods .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant, anti-inflammatory, anticancer | Effective free radical scavenger; inhibits cytokines; induces apoptosis |
| Materials Science | Polymer additives, photovoltaic devices | Enhances thermal stability; improves light absorption |
| Analytical Chemistry | Spectroscopic standards, chromatographic markers | Provides clear spectral signatures; aids quantification |
Mechanism of Action
The mechanism of action of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid include:
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-(hexyloxy)benzoate: This compound has a similar core structure but with different substituents, leading to variations in its properties and applications.
7-ethoxy-4-methylcoumarin: Another coumarin derivative with distinct functional groups, used in different research contexts.
The uniqueness of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Biological Activity
4-{[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and cytotoxic activities, supported by case studies and relevant research findings.
Chemical Structure
The chemical structure of 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid can be represented as follows:
This compound features a coumarin moiety that is known for its significant biological properties.
Antioxidant Activity
Research indicates that coumarin derivatives exhibit potent antioxidant activities. For instance, studies have shown that compounds with similar structures to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid possess strong hydroxyl radical scavenging capabilities. The IC50 values for these compounds typically range from 0.09 to 0.12 mg/mL, suggesting a robust ability to mitigate oxidative stress .
Table 1: Antioxidant Activity of Coumarin Derivatives
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. A recent study evaluated various coumarin analogues against a range of bacteria, including Gram-positive and Gram-negative strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with percentage inhibition values ranging from 6.24% to 21.65% against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Coumarin Derivatives
Cytotoxic Activity
The cytotoxic effects of coumarin derivatives have been extensively studied, particularly in cancer cell lines. For example, compounds similar to 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid were tested on various carcinoma cell lines, revealing dose-dependent cytotoxicity. Notably, the viability of PC3 prostate cancer cells decreased significantly with increasing concentrations of the compound, showcasing its potential as an anticancer agent .
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | Reference |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 |
Case Studies
- Antioxidant Properties : A study focused on the antioxidant capacity of coumarin derivatives demonstrated that those with hydroxyl substituents showed enhanced radical-scavenging activities compared to their counterparts without such groups .
- Antimicrobial Efficacy : Another investigation explored the structure–activity relationship (SAR) of coumarins and found that modifications at specific positions significantly impacted their antimicrobial effectiveness against various pathogens .
- Cytotoxic Mechanisms : Research on the mechanism of action revealed that certain coumarins induce apoptosis in cancer cells through chromatin condensation and DNA damage, highlighting their potential as chemotherapeutic agents .
Q & A
Q. What are the recommended safety protocols for handling 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid in laboratory settings?
Answer:
- Storage: Keep containers tightly closed in a dry, well-ventilated area. Reseal opened containers carefully to prevent leakage .
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety glasses, face shields, and gloves. Inspect gloves before use and avoid skin contact .
- Toxicity Considerations: No verified acute or chronic toxicity data are available. Assume potential hazards and handle under fume hoods with rigorous hygiene practices (e.g., handwashing post-handling) .
- Waste Disposal: Follow local/international regulations for hazardous waste, ideally through authorized disposal services .
Q. What synthetic methodologies are reported for derivatives of this compound, and how can they inform reaction optimization?
Answer:
-
Hydrazide Derivative Synthesis (Example):
- Procedure: React 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with aldehydes/ketones in methanol/chloroform under reflux. Isolate via filtration and recrystallize from methanol (e.g., 91% yield for a 3-chlorobenzylidene derivative) .
- Key Parameters: Solvent ratios (1:1 methanol/chloroform), acetic acid catalysis, and reflux duration (5–18 hours) are critical for yield optimization .
-
General Optimization Tips:
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for chromene derivatives be resolved?
Answer:
- Crystallography Workflow:
- Data Collection: Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles, as demonstrated for 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl sulfonate derivatives .
- Validation: Cross-reference with computational models (DFT) to identify discrepancies in torsion angles or hydrogen bonding patterns .
- Case Study: For phenacyl benzoate analogs, compare experimental data (e.g., Acta Cryst. E67) with literature to resolve ambiguities in molecular packing or stereochemistry .
Q. How to design structure-activity relationship (SAR) studies for chromene-based analogs targeting biological activity?
Answer:
-
Substituent Variation:
-
Methodology:
- Synthesize derivatives with systematic substituent changes.
- Test in vitro against target proteins (e.g., kinase inhibition assays) and correlate activity with electronic (Hammett σ) or steric parameters.
Q. What analytical strategies are recommended for resolving spectral data ambiguities in chromene derivatives?
Answer:
- NMR Analysis:
- Mass Spectrometry:
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
